N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Description
N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H18N4O6S and its molecular weight is 394.4. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Evaluation
A study focused on the computational and pharmacological evaluation of heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole novel derivatives, for their potential toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlighted the significance of these compounds in medical and pharmaceutical fields due to their diverse biological activities and potential therapeutic applications (Faheem, 2018).
Synthesis and Properties
Another study delved into the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. It examined the chemical modification possibilities and significant pharmacological potential among the derivatives of these heterocycles. The structural combination of heterocycles in one molecule increases the likelihood of interaction with various biological targets, suggesting their potential in the development of new therapeutic agents (Fedotov et al., 2022).
Antitumor Agents
Research on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents revealed promising activities of certain compounds against hepatocellular carcinoma (HepG2) cell lines. These findings indicate the therapeutic potential of these compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Activity
The synthesis, preclinical evaluation, and antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides highlighted their potential as antidepressant medications. This suggests the importance of exploring the therapeutic effects of such compounds in psychiatric disorders (Mathew, Suresh, & Anbazhagan, 2014).
Antioxidant Activity
A novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide study investigated the effect of hydrogen bonding on the self-assembly process and antioxidant activity. The significant antioxidant activity of the ligands and their complexes suggests their potential use as therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S/c1-26-11-4-2-10(3-5-11)20-14(18-16(23)15(22)17-6-7-21)12-8-27(24,25)9-13(12)19-20/h2-5,21H,6-9H2,1H3,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXXNAKTRFWIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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